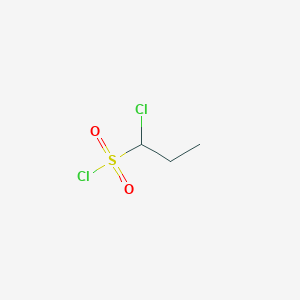

1-Chloropropane-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Chloropropane-1-sulfonyl chloride” is an intermediate used in the preparation of many enzymatic inhibitors . It is also used in the generation and trapping of the derived sulfene with imines and glyoxylates in the presence of chinchona alkaloids to provide chiral sultams and sultones . It is mainly used for the synthesis of pharmaceutical intermediates .

Synthesis Analysis

Sulfonyl chlorides can be synthesized via a process known as chlorosulfonation . A clean and economic synthesis of alkanesulfonyl chlorides can be achieved via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts . This process is simple, environment-friendly, and worker-friendly. It uses readily accessible reagents, offers safe operations, and easy purification without chromatography, and affords high yields .

Molecular Structure Analysis

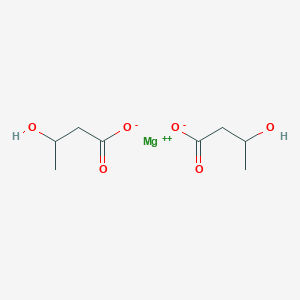

The molecular formula of “1-Chloropropane-1-sulfonyl chloride” is C3H6Cl2O2S . The IUPAC name is 3-chloropropane-1-sulfonyl chloride . The InChI Key is GPKDGVXBXQTHRY-UHFFFAOYSA-N .

Chemical Reactions Analysis

Sulfonyl chlorides, such as “1-Chloropropane-1-sulfonyl chloride”, are known to undergo substitution reactions with various nucleophilic reagents . These reactions are of considerable importance because they are valuable synthetic intermediates in the preparation of a wide range of sulfonyl derivatives .

Physical And Chemical Properties Analysis

“1-Chloropropane-1-sulfonyl chloride” is a clear liquid . It has a density of 1.267 g/mL at 25 °C . The boiling point is 78-79 °C/15 mmHg . The refractive index is n20/D 1.453 (lit.) .

Wirkmechanismus

The mechanism of action of sulfonyl chlorides involves the attack of an electrophile at carbon to form a cationic intermediate . This is a key step in both electrophilic addition to alkenes and electrophilic aromatic substitution . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Safety and Hazards

“1-Chloropropane-1-sulfonyl chloride” is classified as a flammable liquid, Category 2, and Acute toxicity - Category 4, Oral, Dermal, Inhalation . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

Zukünftige Richtungen

The future directions for “1-Chloropropane-1-sulfonyl chloride” could involve finding more efficient and environmentally friendly methods for its synthesis . Additionally, its use as an intermediate in the preparation of many enzymatic inhibitors and pharmaceutical intermediates suggests potential applications in the development of new drugs .

Eigenschaften

IUPAC Name |

1-chloropropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2O2S/c1-2-3(4)8(5,6)7/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVQQOCNGMMKTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(S(=O)(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001292543 |

Source

|

| Record name | 1-Chloro-1-propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3518-67-0 |

Source

|

| Record name | 1-Chloro-1-propanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3518-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-1-propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-[[[3-[(2-Aminoethyl)amino]phenyl]amino]sulfonyl]-4'-methoxy-N,N-dimethyl-[1,1'-Biphenyl]-3-carbox](/img/no-structure.png)

![7-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1145657.png)

![ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1145662.png)

![(R)-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole](/img/structure/B1145672.png)